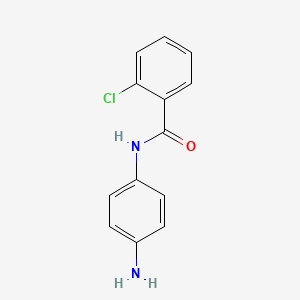

N-(4-aminophenyl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-2-chlorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzamide core with an amino group at the para position of the phenyl ring and a chlorine atom at the ortho position of the benzamide ring. Its structural features make it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-chlorobenzamide typically involves the reaction of 4-aminobenzoic acid with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing the reaction time and waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-aminophenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Substitution: Sodium methoxide, potassium thiolate

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Coupling: Palladium catalysts, boronic acids

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield N-(4-aminophenyl)-2-methoxybenzamide, while a Suzuki-Miyaura coupling reaction could produce N-(4-aminophenyl)-2-phenylbenzamide.

Applications De Recherche Scientifique

Chemistry

N-(4-aminophenyl)-2-chlorobenzamide serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and as a ligand for receptor studies. Its structural characteristics enable it to interact effectively with biological macromolecules.

Medicine

Research has explored its antimicrobial and anticancer properties. Notably, studies have indicated that compounds similar to this compound can disrupt microbial cell membranes and inhibit tumor growth.

Industry

In material science, it is utilized in developing new materials such as polymers and dyes due to its unique functional groups.

The biological activity of this compound has been documented in various studies:

| Compound | Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Antileukemic | 0.94 | NB4 |

| 4-Amino-N-(4-(quinolin-4-ylamino)benzamide | Antitumor | 1.30 | HepG2 |

| 3-Arylurea Derivatives | Dual inhibitory activity | Varies | Multiple targets |

These findings highlight the compound's potential as a candidate for drug development, particularly in oncology.

Case Studies

Recent research has demonstrated the efficacy of this compound in various therapeutic contexts:

- Antitumor Activity: A study revealed that derivatives of this compound exhibit significant antitumor activity against HepG2 cells, suggesting its potential application in cancer therapies .

- Antiviral Properties: Research on similar compounds indicated their effectiveness against human adenovirus (HAdV), with some derivatives showing improved selectivity indexes compared to existing treatments .

- Enzyme Inhibition: Investigations into its mechanism of action have shown that it can inhibit specific enzymes involved in DNA methylation processes, making it a promising candidate for cancer therapy .

Mécanisme D'action

The mechanism of action of N-(4-aminophenyl)-2-chlorobenzamide varies depending on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

N-(4-aminophenyl)-2-chlorobenzamide can be compared with other similar compounds, such as:

N-(4-aminophenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

2-chlorobenzamide: Lacks the amino group, which may reduce its versatility in chemical reactions.

4-aminobenzoic acid: Lacks the benzamide moiety, which may limit its applications in certain fields.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Activité Biologique

N-(4-aminophenyl)-2-chlorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

- Chemical Formula : C13H11ClN2O

- Molecular Weight : Approximately 246.7 g/mol

The compound can be synthesized through the reaction of 2-chlorobenzoyl chloride with 4-aminophenol, utilizing various techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for characterization.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, which can play a crucial role in various biochemical pathways. The specific enzymes targeted by this compound require further investigation to elucidate its full potential.

- Anticancer Properties : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values in the micromolar range against leukemia cell lines .

The mechanisms through which this compound exerts its biological effects are still under exploration. However, related compounds have demonstrated:

- Disruption of Cell Membranes : Some analogs have shown antimicrobial activity by disrupting microbial cell membranes and interfering with intracellular processes.

- Inhibition of Tumor Growth : Analogous compounds have been reported to inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

A summary of notable research findings concerning this compound and its analogs is presented in the table below:

| Compound | Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | Antileukemic | 0.94 | NB4 |

| 4-Amino-N-(4-(quinolin-4-ylamino)benzamide | Antitumor | 1.30 | HepG2 |

| 3-Arylurea Derivatives | Dual inhibitory activity | Varies | Multiple targets |

These studies highlight the promising nature of this compound as a candidate for further drug development, particularly in oncology.

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTPGONCZMIVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.